2,5,6-Trimethyl-3-pyridinamine dihydrochloride
Description
2,5,6-Trimethyl-3-pyridinamine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2. It is a derivative of pyridine, characterized by the presence of three methyl groups at positions 2, 5, and 6, and an amine group at position 3. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Properties
IUPAC Name |
2,5,6-trimethylpyridin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-5-4-8(9)7(3)10-6(5)2;;/h4H,9H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRNYJZSMMGKJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C)C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trimethyl-3-pyridinamine dihydrochloride typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 2,5,6-trimethylpyridine with ammonia or an amine source under controlled conditions to introduce the amine group at the 3-position. The reaction is usually carried out in the presence of a catalyst and under anhydrous conditions to prevent side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2,5,6-Trimethyl-3-pyridinamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups such as imines or amides.
Substitution: The methyl groups can undergo electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, imines, amides, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2,5,6-Trimethyl-3-pyridinamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5,6-Trimethyl-3-pyridinamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylpyridine: Similar structure but lacks the amine group at the 3-position.
3-Aminopyridine: Contains an amine group at the 3-position but lacks the methyl groups at positions 2, 5, and 6.
2,6-Dimethyl-3-pyridinamine: Similar structure with two methyl groups and an amine group.
Uniqueness
2,5,6-Trimethyl-3-pyridinamine dihydrochloride is unique due to the specific arrangement of three methyl groups and an amine group, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
2,5,6-Trimethyl-3-pyridinamine dihydrochloride (CAS Number: 2089257-49-6) is a pyridine derivative notable for its unique chemical structure, which includes three methyl groups and an amine group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and organic synthesis. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.
The molecular formula of this compound is C8H14Cl2N2. The compound's structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C8H14Cl2N2 |
| IUPAC Name | 2,5,6-trimethylpyridin-3-amine; dihydrochloride |
| Molecular Weight | 195.12 g/mol |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, one study reported effective inhibition against both Gram-positive and Gram-negative bacteria at varying concentrations.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . Preliminary studies suggest that it may modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.
Cytotoxic Activity
The cytotoxic potential of this compound has also been explored in various cancer cell lines. It demonstrated moderate cytotoxicity against several cancer types including breast (MCF-7), lung (A549), and leukemia (K562) cell lines. The IC50 values varied significantly depending on the cell line tested .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | >100 |
| A549 | >100 |
| K562 | 57.69 |
The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets within cells. These interactions may involve the modulation of enzyme activities or receptor functions, leading to its observed antimicrobial and anti-inflammatory effects. The exact mechanisms remain under investigation but may include:
- Inhibition of key enzymes involved in inflammatory pathways.
- Disruption of bacterial cell wall synthesis , contributing to its antimicrobial properties.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
- Cytotoxicity Assessment : In an experimental setup involving multiple cancer cell lines, the compound was tested using the MTT assay to determine cell viability post-treatment. The results highlighted a concentration-dependent reduction in cell viability across the tested lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
